molecular formula C5H14Cl2N2O B169416 Piperazin-2-ylmethanol dihydrochloride CAS No. 122323-87-9

Piperazin-2-ylmethanol dihydrochloride

Cat. No. B169416
M. Wt: 189.08 g/mol
InChI Key: ZGSXUBVXZCCDHZ-UHFFFAOYSA-N
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Description

Piperazin-2-ylmethanol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O . It has a molecular weight of 189.08 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Piperazin-2-ylmethanol dihydrochloride, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for Piperazin-2-ylmethanol dihydrochloride is 1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H . The compound’s structure includes a six-membered ring containing two opposing nitrogen atoms .


Physical And Chemical Properties Analysis

Piperazin-2-ylmethanol dihydrochloride is a solid substance . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 188.0483185 g/mol .

Scientific Research Applications

Chemical Synthesis and Drug Development

Piperazin-2-ylmethanol dihydrochloride serves as a critical synthetic building block in the development of diverse biologically active compounds. Its utility is exemplified in the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active precursors. These compounds are invaluable in the preparation of chemical libraries for drug discovery, highlighting the compound's significance in medicinal chemistry (Gao & Renslo, 2007).

Pharmaceutical Research

In the realm of pharmaceutical research, piperazin-2-ylmethanol dihydrochloride derivatives have been explored for their potential therapeutic applications. Notably, xanthone derivatives containing selected piperazine moieties have demonstrated significant anti-arrhythmic and antihypertensive activities, indicating the compound's utility in developing cardiovascular treatments (Marona et al., 2008).

Flame Retardancy in Materials Science

The application of piperazin-2-ylmethanol dihydrochloride extends beyond pharmaceuticals into materials science, where its derivatives are investigated for enhancing the flame retardancy of cotton fabrics. Research into piperazine-phosphonates derivatives on cotton fabric has shed light on the mechanisms of thermal degradation and the effectiveness of these compounds as flame retardants, illustrating the compound's versatility in materials applications (Nguyen et al., 2014).

Environmental Applications

Piperazin-2-ylmethanol dihydrochloride's relevance is further demonstrated in environmental applications, where derivatives have been studied for their role in biodegradation processes. A specific study involving the degradation of piperazine by a strain of Paracoccus sp. highlighted the compound's biodegradability and its implications for environmental detoxification processes, indicating its potential utility in bioremediation efforts (Cai et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H335 . Precautionary measures include avoiding inhalation or skin contact, and seeking medical attention if one feels unwell after exposure .

Future Directions

While specific future directions for Piperazin-2-ylmethanol dihydrochloride are not mentioned in the available literature, recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .

properties

IUPAC Name

piperazin-2-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXUBVXZCCDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558481
Record name (Piperazin-2-yl)methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-2-ylmethanol dihydrochloride

CAS RN

122323-87-9
Record name (Piperazin-2-yl)methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (piperazin-2-yl)methanol dihydrochloride
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